molecular formula C4H4BrNOS B6208474 (3-bromo-1,2-oxazol-5-yl)methanethiol CAS No. 1357470-63-3

(3-bromo-1,2-oxazol-5-yl)methanethiol

Cat. No.: B6208474
CAS No.: 1357470-63-3
M. Wt: 194
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Description

(3-bromo-1,2-oxazol-5-yl)methanethiol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the third position and a methanethiol group at the fifth position of the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-1,2-oxazol-5-yl)methanethiol can be achieved through several methods. One common approach involves the cycloaddition reaction of tosylmethylisocyanides (TosMICs) with imines or aldehydes under microwave-assisted conditions. This method is known for its high yield, efficiency, and broad substrate scope . Another method involves the use of brominated precursors and thiol-containing reagents under controlled conditions to introduce the bromine and methanethiol groups into the oxazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-1,2-oxazol-5-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, hydrogenated oxazole derivatives, and various substituted oxazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-bromo-1,2-oxazol-5-yl)methanethiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-bromo-1,2-oxazol-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets, leading to inhibition or activation of specific biological pathways. The presence of the bromine and methanethiol groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-bromo-1,2-oxazol-5-yl)methanethiol include other oxazole derivatives such as:

  • (3-chloro-1,2-oxazol-5-yl)methanethiol
  • (3-fluoro-1,2-oxazol-5-yl)methanethiol
  • (3-iodo-1,2-oxazol-5-yl)methanethiol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The bromine atom provides a unique reactivity profile compared to other halogenated oxazole derivatives, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1357470-63-3

Molecular Formula

C4H4BrNOS

Molecular Weight

194

Purity

95

Origin of Product

United States

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